molecular formula C16H19N3O4S2 B2820334 N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1-propan-2-ylimidazole-4-sulfonamide CAS No. 2309749-09-3

N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1-propan-2-ylimidazole-4-sulfonamide

Cat. No. B2820334
CAS RN: 2309749-09-3
M. Wt: 381.47
InChI Key: XVPZUOZEOCOMOS-UHFFFAOYSA-N
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Description

The compound contains several interesting functional groups including a furan ring, a thiophene ring, an imidazole ring, and a sulfonamide group. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Thiophene is a similar heterocyclic compound where the heteroatom is sulfur . Imidazole is a five-membered planar ring, which includes two nitrogen atoms at the non-adjacent positions . Sulfonamides are compounds that contain a functional group derived from sulfonic acid (R-SO2NH2).


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. The furan and thiophene rings could potentially be synthesized using Paal-Knorr synthesis or Gewald reactions . The imidazole ring could be synthesized using methods such as the Debus-Radziszewski imidazole synthesis . The sulfonamide group could be introduced via a sulfonation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan and thiophene rings are aromatic and planar, while the imidazole ring is also planar and has two nitrogen atoms . The sulfonamide group would introduce polarity to the molecule .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and reagents present. The aromatic rings could potentially undergo electrophilic aromatic substitution reactions. The sulfonamide group could undergo hydrolysis under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of multiple aromatic rings would likely make it relatively non-polar and insoluble in water. The sulfonamide group could potentially form hydrogen bonds, which would increase its solubility in polar solvents .

Future Directions

The potential applications of this compound would likely depend on its biological activity. Compounds containing these functional groups have shown a wide range of activities and could be studied for potential uses in pharmaceuticals or materials science .

properties

IUPAC Name

N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1-propan-2-ylimidazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S2/c1-11(2)19-9-16(17-10-19)25(21,22)18-8-12(20)14-5-6-15(24-14)13-4-3-7-23-13/h3-7,9-12,18,20H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVPZUOZEOCOMOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(N=C1)S(=O)(=O)NCC(C2=CC=C(S2)C3=CC=CO3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-1-(propan-2-yl)-1H-imidazole-4-sulfonamide

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